

Introduction: A Key Building Block in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *2-Ethyl-6-fluorobenzoic acid*

CAS No.: 479676-22-7

Cat. No.: B1499912

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2-Ethyl-6-fluorobenzoic acid, identified by its CAS Number 479676-22-7, is a substituted aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules.^[1] Its structure, featuring both an ethyl group and a fluorine atom ortho to the carboxylic acid, provides a unique combination of steric and electronic properties. This strategic arrangement is particularly sought after in drug discovery and development, where precise control over a molecule's conformation, acidity, metabolic stability, and binding interactions is paramount.

The presence of the fluorine atom, a bioisostere for hydrogen, can significantly alter the physicochemical properties of a lead compound. It can lower the pKa of the carboxylic acid, influence lipophilicity, and block metabolic oxidation at the ortho position. The ethyl group provides a lipophilic handle and specific steric bulk that can be crucial for optimizing a drug candidate's fit within a target's binding pocket. This guide provides an in-depth look at the properties, synthesis, and application of this important synthetic building block for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis. While experimental data for **2-Ethyl-6-fluorobenzoic acid** is not extensively published, its properties can be reliably predicted based on its structure and comparison to well-characterized analogs.

Property	Value	Source / Method
CAS Number	479676-22-7	[1]
Molecular Formula	C ₉ H ₉ FO ₂	PubChem[2]
Molecular Weight	168.17 g/mol	Calculated
Monoisotopic Mass	168.05865 Da	PubChem[2]
Appearance	White to off-white solid (Predicted)	Analog Comparison
pKa	~3.1 (Predicted)	Analog Comparison[3]
XlogP	2.3 (Predicted)	PubChem[2]
Solubility	Soluble in organic solvents (e.g., ethers, THF, CH ₂ Cl ₂), slightly soluble in water.	Analog Comparison[3]

Spectroscopic Characterization: The structural identity of **2-Ethyl-6-fluorobenzoic acid** is unequivocally confirmed through a combination of spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display complex multiplets due to the fluorine-hydrogen coupling.
- ¹³C NMR: The carbon spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the two carbons of the ethyl group.
- ¹⁹F NMR: A single resonance would be observed, with its chemical shift characteristic of a fluorine atom on an aromatic ring.

- Mass Spectrometry: The predicted monoisotopic mass is 168.05865 Da.[2] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
- Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm^{-1}), a sharp C=O stretch (~1700 cm^{-1}), and C-F stretches in the fingerprint region (~1200-1300 cm^{-1}).

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzoic acids like **2-Ethyl-6-fluorobenzoic acid** requires a regioselective approach. A common and effective strategy involves directed ortho-metalation, followed by carboxylation. This method provides excellent control over the placement of the substituents.

Proposed Synthetic Protocol: Directed Ortho-Metalation

This protocol describes a plausible and robust method for the laboratory-scale synthesis of the title compound starting from 1-ethyl-3-fluorobenzene.

Step 1: Directed Lithium-Proton Exchange (Directed Ortho-Metalation)

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).
- Cool the flask to -78 °C in a dry ice/acetone bath.
- Add 1-ethyl-3-fluorobenzene to the cooled solvent.
- Slowly add a solution of s-butyllithium (s-BuLi) in cyclohexane dropwise, ensuring the internal temperature does not exceed -70 °C.
- Stir the resulting solution at -78 °C for 1-2 hours.

Causality Insight: The fluorine atom is a modest directed metalation group (DMG), but its inductive effect acidifies the ortho-protons. The use of a strong, sterically hindered base like s-BuLi at low temperatures is critical to achieve regioselective deprotonation at the C2 position (between the fluoro and ethyl groups) while minimizing side reactions like nucleophilic attack

on the solvent or the substrate. THF is the solvent of choice as it effectively solvates the lithium cation, promoting the reaction.

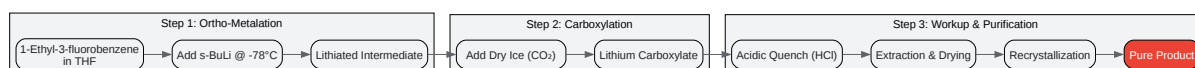
Step 2: Carboxylation

- While maintaining the temperature at $-78\text{ }^{\circ}\text{C}$, bubble dry carbon dioxide (CO_2) gas through the solution for 30 minutes, or add an excess of crushed dry ice pellets to the flask.
- Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

Causality Insight: The highly nucleophilic lithiated intermediate readily attacks the electrophilic carbon of CO_2 . The reaction is performed at low temperature to prevent the organolithium reagent from adding to the newly formed lithium carboxylate.

Step 3: Aqueous Workup and Purification

- Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~ 1 -2).
- Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure **2-Ethyl-6-fluorobenzoic acid**.



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Caption: Proposed synthetic workflow for **2-Ethyl-6-fluorobenzoic acid**.

Core Applications in Drug Discovery

The true value of **2-Ethyl-6-fluorobenzoic acid** lies in its application as a sophisticated building block for creating high-value pharmaceutical compounds. Its structural motifs are frequently found in potent and selective inhibitors targeting various enzymes and receptors.

Role in Kinase Inhibitor Synthesis

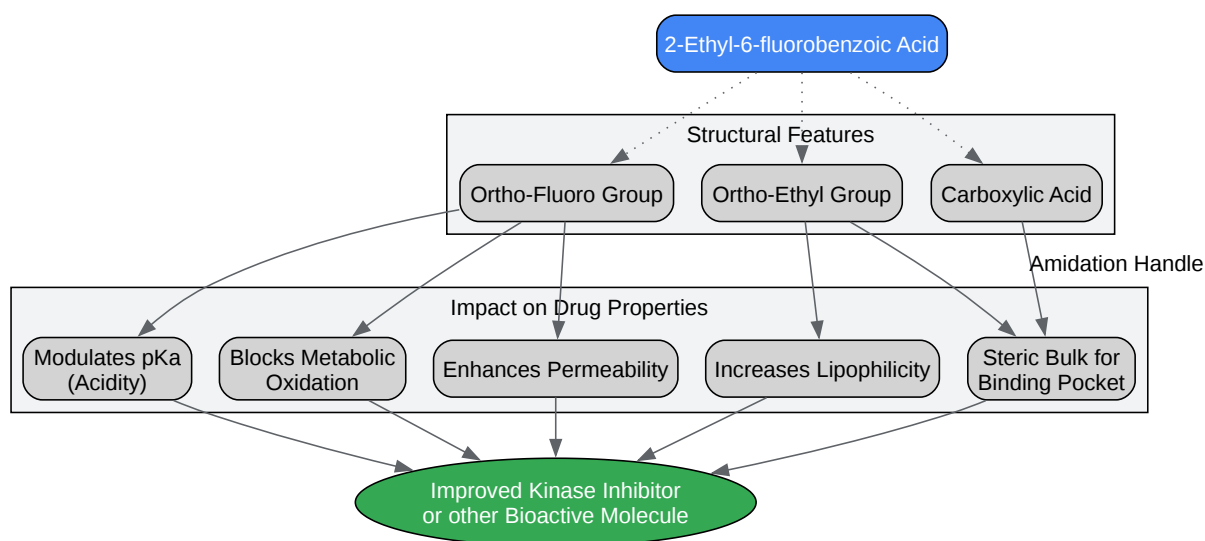
Kinase inhibitors are a cornerstone of modern oncology. The specific substitution pattern of **2-Ethyl-6-fluorobenzoic acid** makes it an ideal precursor for the synthesis of benzamide intermediates.[4]

- **Modulation of Physicochemical Properties:** The fluorine atom can enhance cell permeability and metabolic stability.[4]
- **Binding Affinity and Selectivity:** The ethyl group can provide necessary steric bulk to occupy hydrophobic pockets within the kinase active site, leading to improved potency and selectivity. The ortho-fluoro substituent can also engage in favorable hydrogen bonding or dipole interactions.

While 5-Chloro-2-fluorobenzoic acid might offer slightly higher yields in some standard amidation reactions, the pharmacological benefits conferred by the ethyl group—such as improved metabolic stability and target engagement—often make **2-Ethyl-6-fluorobenzoic acid** the superior choice for developing kinase inhibitors with optimal drug-like properties.[4]

Scaffold for Novel Bioactive Compounds

Beyond kinases, fluorinated benzoic acids are instrumental in developing other classes of drugs. Research into Selective Estrogen Receptor Degradors (SERDs) for ER α + breast cancer has shown that benzoic acid derivatives can serve as effective scaffolds.[5] The principles of using substituents to tune properties are directly applicable, where the ethyl and fluoro groups can be used to optimize binding affinity, degradation efficacy, and pharmacokinetic profiles.[5] Furthermore, fluorobenzoic acids have been investigated as "coformers" to improve the solubility and permeability of poorly bioavailable drugs.[6]



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Caption: Influence of structural features on final drug properties.

Safety, Handling, and Storage

As a laboratory chemical, **2-Ethyl-6-fluorobenzoic acid** and its structural analogs require careful handling to minimize risk. The following guidelines are based on safety data sheets for closely related compounds like 2-fluorobenzoic acid and 2-fluoro-6-methylbenzoic acid.[7][8][9]

- Hazard Identification:
 - Causes skin irritation.[10]
 - Causes serious eye irritation.[10]
 - May cause respiratory irritation.[10]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or equivalent standards.[7][8]
 - Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]
 - Skin and Body Protection: Wear a lab coat and other appropriate protective clothing to prevent skin exposure.[7]
- Handling and Storage:
 - Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[10] Wash hands thoroughly after handling.[7]
 - Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7][9] Store locked up.[10]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][9]
 - Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell. [10]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

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